molecular formula C10H19N3 B3074134 3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-propylamine CAS No. 1019130-29-0

3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-propylamine

Cat. No.: B3074134
CAS No.: 1019130-29-0
M. Wt: 181.28 g/mol
InChI Key: PCCYGCSJNVOKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-propylamine is a chemical compound of interest in scientific research, particularly in the field of coordination chemistry and ligand design. Its molecular structure features a 1-ethyl-3,5-dimethylpyrazole core linked to a propylamine chain, making it a potential hemilabile ligand. Such ligands, which contain substituted pyrazole groups, have attracted considerable attention for their utility in catalysis and their ability to facilitate the construction of complex molecular architectures . Researchers are increasingly focusing on designing pyrazole ligands with specific structural properties to meet the stereochemical requirements of particular metal-binding sites . While direct studies on this specific amine are sparse, its structural analogs demonstrate significant research value. For instance, related pyrazole-propanamide derivatives have been synthesized and their crystal structures thoroughly characterized, revealing robust three-dimensional networks stabilized by intermolecular N-H···N and N-H···O hydrogen bonds . This suggests that this compound could also exhibit interesting solid-state properties and be a candidate for forming coordination polymers or metal-organic frameworks. Furthermore, compounds based on a similar 1-ethyl-3,5-dimethylpyrazole scaffold are investigated in various research areas, including medicinal chemistry for their potential biological activities and in agricultural science as leads for developing new agents . This product is intended for research applications only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-4-13-9(3)10(6-5-7-11)8(2)12-13/h4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCYGCSJNVOKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CCCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-propylamine typically involves the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Alkylation: The next step involves the alkylation of the pyrazole ring at position 1 with ethyl halides in the presence of a base such as potassium carbonate.

    Introduction of the propylamine group: The final step involves the introduction of the propylamine group at position 4 of the pyrazole ring. This can be achieved through nucleophilic substitution reactions using appropriate alkyl halides and amines.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes nucleophilic substitution or condensation reactions.

Reaction Type Reagents/Conditions Product Notes
Alkylation Alkyl halides, K₂CO₃, DMFN-Alkylated derivatives (e.g., N-methyl or N-benzyl analogs)Base facilitates deprotonation of the amine for nucleophilic attack.
Acylation Acetyl chloride, Et₃N, CH₂Cl₂N-Acetylated productAcylation enhances solubility for biological studies.

Example : Reaction with ethyl iodide in dimethylformamide (DMF) under reflux yields N-ethyl-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-propylamine.

Oxidation and Reduction

The amine group and pyrazole ring exhibit redox activity.

Reaction Type Reagents/Conditions Product Notes
Oxidation KMnO₄, H₂SO₄ (acidic)Nitroso or nitro derivativesAcidic conditions stabilize intermediates.
Reduction LiAlH₄, THFPrimary amine (if oxidized to nitro compound)Rarely required due to the stability of the amine group.

Mechanistic Insight : Oxidation of the amine to a nitro group proceeds via a two-electron transfer mechanism, forming a nitroso intermediate.

Coupling Reactions

The pyrazole ring participates in transition-metal-catalyzed coupling.

Reaction Type Catalyst/Reagents Product Notes
Suzuki Coupling Pd(PPh₃)₄, Aryl boronic acid4-Aryl-substituted pyrazole derivativesLimited by steric hindrance from ethyl/methyl groups.
Buchwald-Hartwig Pd₂(dba)₃, XantphosN-Arylated aminesRequires high temperatures (~110°C) .

Example : Coupling with 4-bromobenzene under palladium catalysis yields 3-(1-ethyl-3,5-dimethyl-4-(4-phenyl)-1H-pyrazol-4-yl)-propylamine.

Cycloaddition and Ring-Opening Reactions

The pyrazole ring’s aromaticity allows for regioselective cycloadditions.

Reaction Type Reagents/Conditions Product Notes
1,3-Dipolar Cycloaddition Nitrile oxides, Cu(I) catalystPyrazolo-isoxazoline hybridsPyrazole acts as a dipolarophile .
Ring-Opening HCl, heatOpen-chain hydrazine derivativesRare; requires harsh conditions .

Acid-Base Reactions

The amine group reacts with acids to form salts, enhancing crystallinity.

Reagent Product Application
HCl (gaseous)Hydrochloride saltImproves stability for pharmaceutical use.
H₂SO₄Sulfate saltFacilitates purification via recrystallization.

Biological Interactions

While not a chemical reaction per se, the compound’s amine group interacts with biological targets:

  • Enzyme Inhibition : Forms hydrogen bonds with catalytic residues (e.g., kinases).

  • Receptor Binding : The pyrazole ring engages in π-π stacking with aromatic residues.

Stability and Degradation

Condition Effect Outcome
High pH (>10)Amine deprotonationIncreased nucleophilicity.
UV LightPyrazole ring photo-degradationFormation of open-chain byproducts .
Oxidizing AgentsAmine → Nitroso/nitro compoundsAlters solubility and bioactivity.

Scientific Research Applications

3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-propylamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Structural Comparison of Pyrazole Derivatives
Compound Name Molecular Formula Substituents (Pyrazole Position 4) Key Functional Groups Molecular Weight (g/mol) Reference
3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-propylamine C₁₁H₂₁N₃ Propylamine Amine ~195.3 (estimated)
3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propan-1-amine C₈H₁₄N₄O₂ Nitro group Nitro, Amine 198.22
N-[1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine C₉H₁₅N₃O Ethylidene hydroxylamine Imine, Hydroxylamine 181.24

Key Observations :

The propylamine chain confers basicity and hydrogen-bonding capacity, distinguishing it from the ethylidene hydroxylamine derivative in , which may exhibit tautomerism or chelation properties .

The ethyl and methyl groups in the target compound are electron-donating, stabilizing the aromatic ring and influencing interactions with biological targets or materials .

Biological Activity

3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-propylamine, also known as N-[3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propyl]-N-methylamine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C11H21N3
  • Molecular Weight : 195.3 g/mol
  • CAS Number : [Not provided in the search results]

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The specific mechanisms through which this compound exerts its effects are still under investigation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityExhibited cytotoxic effects against liver and lung carcinoma cell lines with IC50 values of 5.35 μM and 8.74 μM respectively.
Antimicrobial ActivityPotential as a novel antimicrobial agent; further studies needed to confirm efficacy.
CytotoxicityLow toxicity against normal lung fibroblast (MRC-5) cells indicating a favorable safety profile.

Case Study 1: Anticancer Properties

A study evaluated the cytotoxic activities of various pyrazole derivatives, including this compound. The compound demonstrated significant activity against cancer cell lines, outperforming standard drugs like Cisplatin in certain assays. The MTT assay revealed promising results with low IC50 values indicating potent anticancer properties while maintaining low toxicity to normal cells .

Case Study 2: Antimicrobial Potential

Research into new antimicrobial agents highlighted the potential of pyrazole derivatives in combating resistant bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, the structural characteristics suggest it may have similar properties to other effective pyrazole-based compounds .

Research Findings

Recent studies have focused on synthesizing novel derivatives of pyrazole compounds to explore their biological functions. The synthesis of this compound was achieved through a one-pot reaction method that simplified the process and enhanced yield .

Moreover, the exploration of structure-activity relationships (SAR) has provided insights into optimizing the biological activity of pyrazole derivatives. The modifications in substituents have been shown to significantly affect their potency and selectivity towards specific biological targets .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-propylamine?

Answer:
The synthesis typically involves multi-step reactions starting with pyrazole derivatives. For example, coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) or nucleophilic substitution can introduce the propylamine moiety. A validated approach includes refluxing intermediates in polar solvents (e.g., ethanol or DMF) with amines, followed by purification via column chromatography (e.g., ethyl acetate/hexane gradients) . Key steps:

  • Intermediate preparation : Use 3,5-dimethyl-1-ethylpyrazole as a core, functionalized at the 4-position.
  • Amine coupling : React with 3-bromopropylamine under basic conditions (e.g., cesium carbonate) with copper(I) catalysts to enhance yield .
  • Purification : Employ acid-base extraction and recrystallization (e.g., DMF/ethanol mixtures) to isolate the amine .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR are essential for verifying substituent positions and amine proton environments. For example, the propylamine chain should show distinct δ 1.4–2.8 ppm (methylene/methyl protons) and δ 3.1–3.5 ppm (amine-adjacent CH2_2) .
  • HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 224.19) and rule out byproducts .
  • Melting point analysis : Compare experimental values (e.g., 104–107°C) with literature to assess crystallinity and impurities .

Advanced: How can computational chemistry optimize the synthesis pathway?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searches can predict energetically favorable intermediates and transition states. For example:

  • Reaction feasibility : Calculate Gibbs free energy changes to identify rate-limiting steps.
  • Solvent effects : Use COSMO-RS models to select solvents that stabilize charged intermediates .
  • Machine learning : Train models on existing pyrazole reaction datasets to predict optimal catalysts (e.g., Cu vs. Pd) and reduce trial-and-error experimentation .

Advanced: What experimental design strategies improve yield and reproducibility?

Answer:

  • Factorial design : Test variables (temperature, solvent ratio, catalyst loading) in a 2k^k design to identify significant interactions. For example, a 23^3 design (8 runs) can optimize reflux time, amine equivalents, and solvent polarity .
  • Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., pH and reaction time) to maximize yield .
  • Robustness testing : Introduce ±10% variations in reagent purity to assess method resilience .

Advanced: How should researchers address contradictions in spectroscopic or reactivity data?

Answer:

  • Cross-validation : Combine NMR, IR, and X-ray crystallography (if available) to resolve ambiguous signals. For example, amine tautomerism in pyrazoles can lead to conflicting 1^1H NMR interpretations .
  • Isotopic labeling : Use 15^{15}N-labeled amines to track reactivity pathways and confirm regioselectivity .
  • Meta-analysis : Compare results across studies to identify systemic biases (e.g., solvent polarity effects on reaction outcomes) .

Advanced: What are the challenges in achieving regioselective functionalization of the pyrazole core?

Answer:

  • Steric effects : Bulky substituents (e.g., ethyl at N1) hinder electrophilic attack at C4. Use steric maps from DFT to predict accessible positions .
  • Electronic effects : Electron-withdrawing groups (e.g., methyl at C3/C5) direct nucleophiles to C4. Hammett constants (σ\sigma) can quantify substituent influence .
  • Catalyst tuning : Employ ligands (e.g., phosphines) to modulate metal catalyst selectivity during cross-coupling .

Advanced: How can mechanistic studies clarify unexpected byproduct formation?

Answer:

  • Kinetic profiling : Monitor reaction progress via in-situ FTIR or LC-MS to detect transient intermediates .
  • Isolation of byproducts : Use preparative TLC or HPLC to isolate minor components for structural analysis .
  • Computational trapping : Simulate potential side reactions (e.g., amine oxidation or dimerization) to propose mitigation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-propylamine
Reactant of Route 2
Reactant of Route 2
3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-propylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.